![molecular formula C18H14ClN3O2 B2807465 3-(4-chlorophenyl)-6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 847398-55-4](/img/structure/B2807465.png)
3-(4-chlorophenyl)-6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione
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Description
3-(4-chlorophenyl)-6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione, also known as CHIR-99021, is a small molecule compound that has gained significant attention in the scientific research community due to its potential applications in stem cell research and cancer therapy. CHIR-99021 is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various signaling pathways that regulate cell growth, differentiation, and survival.
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed various synthetic routes to construct pyrimidine derivatives, which offer insights into the structural versatility and potential biological applications of compounds related to 3-(4-chlorophenyl)-6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione. For instance, Hamama et al. (2012) described the facile construction of substituted pyrimido[4,5-d]pyrimidones, showcasing the adaptability of pyrimidine frameworks for derivatization and functionalization (Hamama et al., 2012). Similarly, the work by El-Agrody et al. (2001) on the heteroaromatization with 4-Hydroxycoumarin to synthesize new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines derivatives highlights the structural diversity achievable within the pyrimidine class (El-Agrody et al., 2001).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of pyrimidine derivatives. Vlasov et al. (2022) explored the synthesis and antimicrobial evaluation of 6-Heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, revealing moderate activity against bacterial strains such as S. aureus, E. coli, and B. subtilis (Vlasov et al., 2022). This study underscores the potential of pyrimidine derivatives as a scaffold for developing new antimicrobial agents.
Biopharmaceutical Properties
The structural diversity of pyrimidine derivatives significantly influences their biopharmaceutical properties. Jatczak et al. (2014) reported on the straightforward synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, noting a broad range in their biopharmaceutical properties, such as solubility and permeability, which are crucial for drug development (Jatczak et al., 2014).
properties
IUPAC Name |
3-(4-chlorophenyl)-6-(2,3-dihydroindol-1-yl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-13-5-7-14(8-6-13)22-17(23)11-16(20-18(22)24)21-10-9-12-3-1-2-4-15(12)21/h1-8,11H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDPXSLMXYKXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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